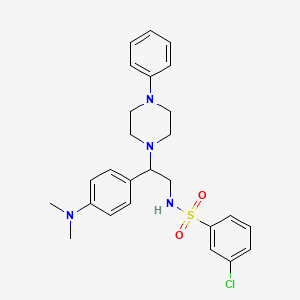

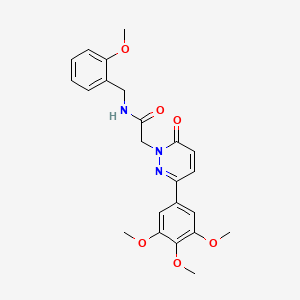

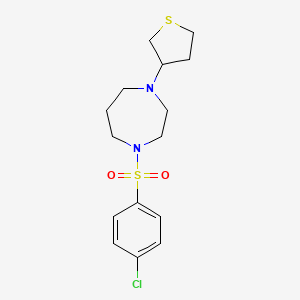

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to the provided chemical structure typically involves multi-step reactions, including condensation, cyclization, and amide formation processes. For instance, the synthesis of similar compounds often entails the reaction of aminopyrazoles with carboxylic acids or their derivatives, followed by cyclization with appropriate reagents to introduce pyrimidinone or pyrazolopyrimidinone rings (Schroeder et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of multiple heterocyclic rings, including pyrazole and pyrimidinone, which contribute to the compound's chemical and biological properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural characterization, providing detailed information on the molecular geometry, bond lengths, and angles (Wu et al., 2005).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions, influenced by the functional groups present in the molecule. The presence of a carboxamide group, for example, can enable the formation of hydrogen bonds, significantly impacting the compound's solubility and reactivity (Lukić et al., 2017).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are closely related to the molecular structure and functional groups present. The introduction of fluorine atoms, for instance, can affect the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are determined by the compound's functional groups. The electronic effects of substituents on the pyrazole and pyrimidinone rings, for example, can modulate the compound's reactivity and interactions with biological targets (Zhou et al., 2008).

科学的研究の応用

Antitubercular Activity

N-substituted pyrimidine derivatives have been evaluated for their antitubercular activity against various strains of Mycobacterium, including M. tuberculosis H37Rv, M. avium, and M. kansasii. Some derivatives displayed in vitro efficacy comparable to isoniazid, a standard antitubercular drug, with minimal inhibitory concentration (MIC) values ranging from 0.60 to 4 μg/mL. These findings suggest the potential of pyrimidine derivatives in the development of new antitubercular compounds (Asif, 2014).

Cytochrome P450 Inhibition

Pyrimidine derivatives have been mentioned in the context of their interaction with cytochrome P450 enzymes in the liver. These enzymes play a crucial role in the metabolism of a wide variety of drugs, and understanding the inhibition or induction of specific P450 isoforms by compounds like pyrimidine derivatives is vital for predicting potential drug-drug interactions and optimizing drug therapy (Khojasteh et al., 2011).

Stereochemistry and Pharmacology

The stereochemistry of certain pyrimidine derivatives has been studied in relation to their pharmacological profile. The specific configuration of stereocenters in molecules like phenylpiracetam has been shown to directly influence their biological properties, indicating the importance of stereochemistry in the design and development of pharmacologically active compounds (Veinberg et al., 2015).

Hybrid Catalysts in Synthesis

Pyrimidine scaffolds are important in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent studies have focused on the use of diversified hybrid catalysts for the development of pyrimidine derivatives, highlighting the significance of these catalysts in the synthesis of lead molecules with potential medicinal applications (Parmar et al., 2023).

特性

IUPAC Name |

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O3/c1-3-15-10-18(29)25-21(23-15)28-17(8-12(2)26-28)24-20(31)13-9-19(30)27(11-13)16-6-4-14(22)5-7-16/h4-8,10,13H,3,9,11H2,1-2H3,(H,24,31)(H,23,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAMASDYSDJUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

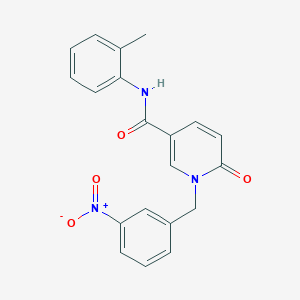

![2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2486193.png)

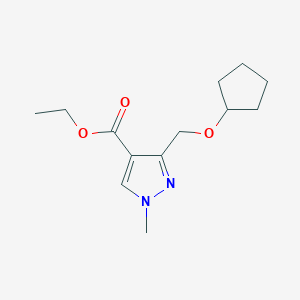

![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)

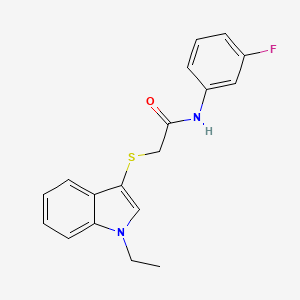

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)

![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)